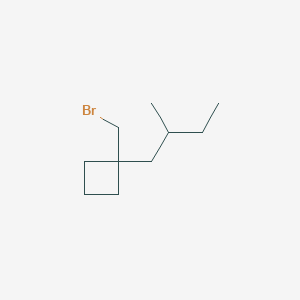![molecular formula C9H11BrO B13175441 3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
3-([1-(Bromomethyl)cyclopropyl]methyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1-(Bromomethyl)cyclopropyl]methyl)furan is an organic compound characterized by a furan ring substituted with a bromomethyl cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) as reagents . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation can lead to the formation of furan-2,5-dione derivatives.
- Reduction results in the formation of cyclopropylmethyl furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-([1-(Bromomethyl)cyclopropyl]methyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan involves its interaction with molecular targets through its bromomethyl and furan moieties. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the furan ring.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the cyclopropylmethyl group.
Bromomethyl furan: Similar structure but without the cyclopropyl group.
Uniqueness: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan is unique due to the combination of the bromomethyl cyclopropyl group and the furan ring, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C9H11BrO |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
3-[[1-(bromomethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H11BrO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2 |
InChI-Schlüssel |
ZVBHZMCGGPKWRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=COC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13175365.png)
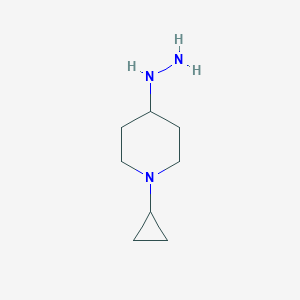
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
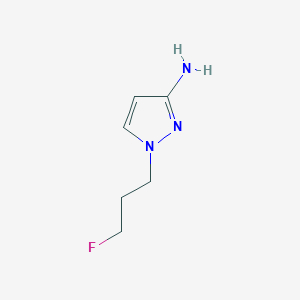
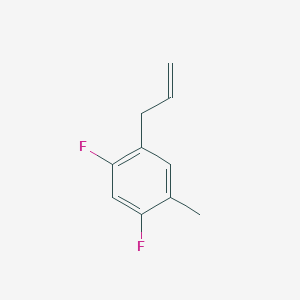
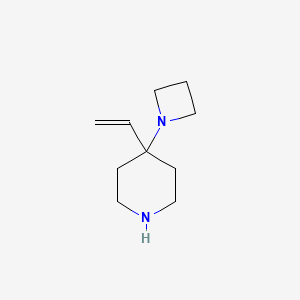
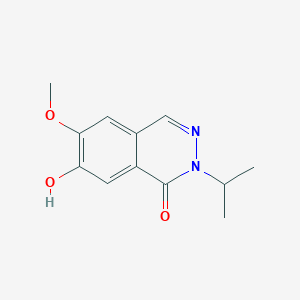
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)


![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
